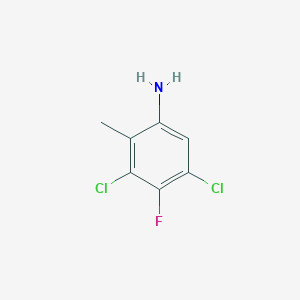

3,5-Dichloro-4-fluoro-2-methylaniline

Description

Properties

IUPAC Name |

3,5-dichloro-4-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWWJWWJZGVFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1N)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-fluoro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3,5-dichloro-4-fluoro-2-methylbenzene, followed by reduction to obtain the desired aniline derivative. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or other reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluoro-2-methylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound is less reactive towards EAS compared to unsubstituted aniline.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitro derivatives or reduced to form amine derivatives.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride.

Halogenation: Chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,5-Dichloro-4-fluoro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-fluoro-2-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares 3,5-Dichloro-4-fluoro-2-methylaniline with compounds identified in the evidence, focusing on substituent patterns and inferred properties:

Key Differences and Implications

Halogen vs. Alkoxy Substituents

- 3-Fluoro-4-methoxyaniline () has a methoxy group, which is electron-donating, unlike the electron-withdrawing halogens in the target compound. This difference significantly impacts reactivity: methoxy groups activate the ring toward electrophilic substitution, whereas halogens deactivate it .

The additional fluorine in the difluoro analog may enhance intermolecular interactions (e.g., halogen bonding) .

Trifluoromethyl vs. Methyl

- 2,6-Dichloro-4-trifluoromethylaniline () features a trifluoromethyl group, a stronger electron-withdrawing group than methyl. This increases the compound’s acidity and resistance to oxidation, making it more suitable for extreme reaction conditions .

Bromine vs. Chlorine

- 3,5-Dibromo-4-methylaniline () substitutes chlorine with bromine, which has a larger atomic radius and lower electronegativity. Bromine’s polarizability may enhance π-stacking in crystal structures, affecting solubility and melting points .

Limitations and Data Gaps

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Further experimental studies are required to confirm properties such as melting point, solubility, and reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dichloro-4-fluoro-2-methylaniline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 4-fluoro-2-methylaniline with chlorinating agents (e.g., Cl2/FeCl3) under controlled temperatures (80–120°C) introduces chlorine substituents. Solvent selection (e.g., DMF or THF) and base (e.g., K2CO3) are critical for minimizing side reactions like over-chlorination .

- Data Example : A typical reaction yields 60–75% purity, requiring purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is this compound characterized post-synthesis?

- Methodology : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (to confirm substitution patterns), GC-MS (for purity >95%), and FTIR (to identify amine and C-Cl/F stretches). X-ray crystallography may resolve steric effects from the methyl group .

- Data Example : <sup>19</sup>F NMR typically shows a singlet at δ −110 to −115 ppm due to the para-fluoro group’s electronic environment.

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The compound is light-sensitive; store in amber vials under inert gas (N2 or Ar) at −20°C. Degradation products include quinone derivatives via oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated intermediates?

- Methodology : Apply Design of Experiments (DoE) to variables: temperature (80–140°C), solvent polarity (DMF vs. DMSO), and catalyst loading (CuI vs. Pd(OAc)2). Monitor byproducts via LC-MS and optimize for selectivity using kinetic studies .

- Data Example : Higher DMSO concentrations reduce dehalogenation but may lower reaction rates (trade-off requires Pareto optimization).

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) to model transition states for Suzuki-Miyaura couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking studies assess binding affinity with catalytic metals (e.g., Pd) .

- Data Example : The methyl group at position 2 increases steric hindrance, reducing coupling efficiency by ~20% compared to non-methylated analogs.

Q. How do structural modifications (e.g., replacing fluorine with trifluoromethyl) affect biological activity?

- Methodology : Synthesize analogs and compare IC50 values in enzyme inhibition assays (e.g., cytochrome P450). Use QSAR models to correlate electronic parameters (Hammett σ) with activity. Fluorine’s electronegativity enhances binding to hydrophobic pockets, while trifluoromethyl improves metabolic stability .

- Data Example : this compound shows 10-fold higher inhibition of CYP3A4 than its trifluoromethyl analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.